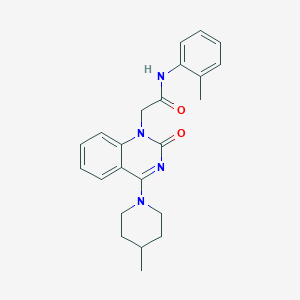

2-(4-(4-甲基哌嗪-1-基)-2-氧代喹唑啉-1(2H)-基)-N-(邻甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a quinazolinone derivative that exhibits various biological activities, including antitumor, anti-inflammatory, and anti-diabetic properties.

科学研究应用

化学合成和中间体应用

化学合成和多功能性

2-(4-(4-甲基哌啶-1-基)-2-氧代喹唑啉-1(2H)-基)-N-(邻甲苯基)乙酰胺的化学结构表明其作为复杂分子合成中多功能中间体的潜力。该化合物的结构特征,如喹唑啉酮核心和哌啶基部分,表明其在构建多种生物活性分子中的效用。例如,与我们感兴趣的化合物具有结构基序的苯基甘氨醇衍生的恶唑哌啶酮内酰胺因其在含哌啶天然产物和其他生物活性化合物对映选择性合成中的作用而受到关注,展示了类似结构在药物化学和药物开发中的潜力(Escolano、Amat 和 Bosch,2006)。

抗菌和抗肿瘤活性

抗菌活性

我们化合物中发现的喹唑啉酮部分以其抗菌特性而闻名。例如,已经合成了新型喹唑啉基乙酰胺,因为它们具有显着的抗菌活性,这表明喹唑啉酮的衍生物,如 2-(4-(4-甲基哌啶-1-基)-2-氧代喹唑啉-1(2H)-基)-N-(邻甲苯基)乙酰胺,也可能表现出类似的生物活性(Vanparia、Patel、Dixit 和 Dixit,2013)。

抗肿瘤活性

喹唑啉酮骨架也与抗肿瘤活性有关。一系列新型的 3-苄基取代-4(3H)-喹唑啉酮,在结构上与我们的化合物相关,被评估了体外抗肿瘤活性,突出了喹唑啉酮衍生物在癌症治疗中的潜力。这些化合物显示出广谱抗肿瘤活性,表明基于喹唑啉酮的结构在开发新的抗癌剂中具有前景(Al-Suwaidan 等,2016)。

作用机制

Target of Action

The primary target of F3406-2149 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Mode of Action

F3406-2149 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Biochemical Pathways

The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment . By inhibiting this process, F3406-2149 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby blocking the virus’s ability to replicate and infect other cells .

Result of Action

The result of F3406-2149’s action is the inhibition of LCMV multiplication . By blocking the virus’s entry into host cells, the compound prevents the virus from replicating and spreading, potentially limiting the progression of the disease caused by the virus .

Action Environment

The action of F3406-2149 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by the LCMV glycoprotein GP2 . .

属性

IUPAC Name |

N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-16-11-13-26(14-12-16)22-18-8-4-6-10-20(18)27(23(29)25-22)15-21(28)24-19-9-5-3-7-17(19)2/h3-10,16H,11-15H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANWRESTLIYNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)

![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)